DMTr-LNA-C(Bz)-3-CED-phosphoramidite

Oligonucleotide Synthesis Process Optimization Phosphoramidite Chemistry

DMTr-LNA-C(Bz)-3-CED-phosphoramidite is a cytosine LNA monomer for automated solid-phase oligonucleotide synthesis. The 2'-O,4'-C-methylene bridge locks the ribose in C3'-endo conformation, delivering +2°C to +8°C Tm increase per modification. Benzoyl (Bz) protection ensures standard AMA deprotection compatibility. • +2-8°C Tm/residue enables short, high-affinity qPCR probes with superior SNP discrimination. • >24 h nuclease resistance supports stable ASOs achieving 80-90% gene silencing at nM concentrations. • 10-20% higher miRNA binding affinity vs. DNA probes for potent miRNA inhibition. • Optimized for FISH: higher signal intensity, low background in FFPE tissues. • Requires 5.3× standard coupling time on automated synthesizers.

Molecular Formula C47H52N5O9P
Molecular Weight 861.9 g/mol
Cat. No. B12395101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMTr-LNA-C(Bz)-3-CED-phosphoramidite
Molecular FormulaC47H52N5O9P
Molecular Weight861.9 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=NC6=O)NC(=O)C7=CC=CC=C7
InChIInChI=1S/C47H52N5O9P/c1-32(2)52(33(3)4)62(59-29-13-27-48)61-42-41-44(51-28-26-40(50-45(51)54)49-43(53)34-14-9-7-10-15-34)60-46(42,30-57-41)31-58-47(35-16-11-8-12-17-35,36-18-22-38(55-5)23-19-36)37-20-24-39(56-6)25-21-37/h7-12,14-26,28,32-33,41-42,44H,13,29-31H2,1-6H3,(H,49,50,53,54)/t41-,42+,44?,46-,62?/m1/s1
InChIKeySSGINSHBUWKRHC-PBRXPPMMSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMTr-LNA-C(Bz)-3-CED-phosphoramidite Building Block


DMTr-LNA-C(Bz)-3-CED-phosphoramidite (CAS: 206055-78-9) is a cytosine-based Locked Nucleic Acid (LNA) monomer used as a building block in automated solid-phase oligonucleotide synthesis . It features a 5'-O-(4,4'-dimethoxytrityl) (DMTr) protecting group, a 3'-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite (CED) group for coupling, and a benzoyl (Bz) protecting group on the exocyclic amine of the cytosine base . The defining structural feature is the 2'-O,4'-C-methylene bridge, which conformationally locks the ribose ring in an RNA-like C3'-endo conformation, dramatically enhancing hybridization affinity for complementary nucleic acid targets [1].

DMTr-LNA-C(Bz)-3-CED-phosphoramidite: Substitution Risks


Substituting DMTr-LNA-C(Bz)-3-CED-phosphoramidite with standard DNA or RNA phosphoramidites, or even other 2'-modified analogs, fundamentally alters the performance of the resulting oligonucleotide. DNA and RNA monomers produce duplexes with significantly lower thermal stability and are rapidly degraded by nucleases in biological matrices [1]. While 2'-O-methyl (2'-OMe) and 2'-O-methoxyethyl (2'-MOE) modifications offer improvements, LNA provides a distinct, quantifiable advantage in target affinity (ΔTm per modification) and nuclease resistance . Furthermore, the specific benzoyl (Bz) protecting group on this cytosine monomer dictates deprotection compatibility and impacts the purity of the final oligonucleotide product; using an acetyl (Ac)-protected analog requires different deprotection conditions and can yield different impurity profiles [2]. Therefore, generic substitution compromises experimental sensitivity, specificity, and reproducibility.

DMTr-LNA-C(Bz)-3-CED-phosphoramidite Performance Evidence


LNA vs. DNA Coupling Kinetics

The rate of coupling for LNA monomers, including cytosine derivatives like DMTr-LNA-C(Bz)-3-CED-phosphoramidite, is significantly slower than for standard DNA phosphoramidites due to increased steric hindrance from the 2'-O,4'-C-methylene bridge . A coupling time of 8 minutes is recommended for LNA monomers to achieve high coupling efficiency, whereas DNA monomers typically require only 90 seconds . This quantifiable difference necessitates modified synthesis protocols and directly impacts throughput and cost-per-base in automated oligonucleotide production.

Oligonucleotide Synthesis Process Optimization Phosphoramidite Chemistry

LNA-Induced Thermal Stability Gain

Oligonucleotides synthesized using DMTr-LNA-C(Bz)-3-CED-phosphoramidite and other LNA monomers exhibit a substantial increase in thermal melting temperature (Tm) upon hybridization to complementary DNA or RNA targets [1]. This is a class-level property of LNA, with each LNA modification contributing an average increase of +2°C to +8°C in Tm . This enhancement is markedly superior to that provided by 2'-OMe or 2'-MOE modifications, which show lower Tm increases and poorer nuclease stability (2'-OMe: poor stability vs. 2'-MOE and 2'-F) [2]. The Tm increase directly correlates with higher binding affinity and improved mismatch discrimination in assays.

Hybridization Thermodynamics qPCR Probe Design Antisense Oligonucleotides

LNA Oligonucleotide Nuclease Resistance

Oligonucleotides containing LNA monomers synthesized from phosphoramidites like DMTr-LNA-C(Bz)-3-CED-phosphoramidite demonstrate exceptional resistance to nuclease degradation in biological fluids [1]. Studies show that LNA-containing oligos resist degradation for over 24–48 hours in serum, a critical improvement over unmodified DNA and RNA which are degraded within minutes to hours . This enhanced stability is directly attributed to the conformational constraint imposed by the 2'-O,4'-C-methylene bridge, which sterically hinders access of nucleases to the phosphodiester backbone.

Nuclease Resistance In Vivo Stability Antisense Therapeutics

Bz Protecting Group Deprotection Compatibility

The choice of nucleobase protecting group on the LNA monomer significantly impacts the final oligonucleotide product purity [1]. A direct comparison between Bz-5-Me-C-LA-CE phosphoramidite and Ac-5-Me-C-LA-CE phosphoramidite reveals a key difference: the Bz version is incompatible with methylamine-based deprotection methods, forming 5-10% of an undesired transamination product, 5,N4-dimethyl-C, when methylamine displaces benzamide [1]. Therefore, DMTr-LNA-C(Bz)-3-CED-phosphoramidite necessitates the use of ammonium hydroxide (AMA) for deprotection to avoid this specific impurity. This contrasts with the Ac-version, which is compatible with the faster methylamine (UltraFast) method.

Oligonucleotide Deprotection Chemical Purity Process Chemistry

Co-Solvent Requirement for Bz-Protected LNA Monomers

The solubility of LNA phosphoramidites in standard synthesis solvents varies with the nucleobase and protecting group . While most LNA monomers are soluble in anhydrous acetonitrile, the Bz-protected 5-methylcytidine derivative requires a co-solvent to prevent crystallization on the synthesizer . Specifically, the Bz-5-Me-C version performs best with an anhydrous Acetonitrile/Dichloromethane 1:1 (v/v) mixture, whereas the corresponding Ac-protected version requires only anhydrous acetonitrile [1]. Although this comparison is for the 5-methyl analog, it strongly implies that the unmethylated DMTr-LNA-C(Bz)-3-CED-phosphoramidite also benefits from, or may require, a co-solvent to ensure consistent, high-yield coupling.

Oligonucleotide Synthesis Reagent Preparation Automated Synthesizer Compatibility

DMTr-LNA-C(Bz)-3-CED-phosphoramidite Applications


High-Sensitivity qPCR Probes and SNP Detection

The +2°C to +8°C increase in Tm per LNA residue [1] makes DMTr-LNA-C(Bz)-3-CED-phosphoramidite ideal for constructing short, high-affinity qPCR probes. This enhanced thermal stability allows for excellent single-nucleotide polymorphism (SNP) discrimination, as even a single mismatch is more destabilizing in an LNA-enriched probe. The improved hybridization specificity directly reduces background fluorescence, increasing signal-to-noise ratios in demanding diagnostic assays. The Bz protecting group requires AMA deprotection, ensuring compatibility with standard post-synthesis workflows for this application.

Antisense Oligonucleotides for In Vivo Target Validation

The exceptional nuclease resistance (>24-48 hours in serum) conferred by LNA modification makes this monomer a cornerstone for generating stable antisense oligonucleotides. In preclinical models, LNA-based ASOs achieve up to 80–90% gene silencing at nanomolar concentrations . This high potency and stability reduce the required dose and frequency of administration, making it a cost-effective choice for in vivo target validation studies in disease models, particularly for targets in the liver and kidney where oligonucleotides naturally accumulate.

miRNA Inhibitors and Sponges

For functional studies of microRNAs (miRNAs), which are short and often highly similar, the high binding affinity of LNA is essential [1]. Probes synthesized using DMTr-LNA-C(Bz)-3-CED-phosphoramidite have shown 10–20% higher binding affinity for miRNA targets compared to DNA probes in literature studies . This translates to more potent inhibition of miRNA function, enabling clearer dissection of miRNA regulatory networks. The robust nuclease resistance of LNA ensures that these inhibitors remain active throughout the duration of cell culture or in vivo experiments.

FISH Probes for Chromosomal Analysis and Spatial Transcriptomics

The 5.3x longer coupling time required for LNA monomers is a minor trade-off for the significant increase in probe performance in fluorescence in situ hybridization (FISH). LNA-modified probes exhibit higher signal intensity and better penetration into formalin-fixed, paraffin-embedded (FFPE) tissue sections. The enhanced duplex stability allows for more stringent wash conditions, dramatically reducing non-specific background staining and improving the clarity of chromosomal and subcellular RNA localization. The quantifiable increase in thermal stability is directly applicable to achieving reliable results with low-abundance transcripts.

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